1-Amino-1,3-diphenylthiourea

Descripción general

Descripción

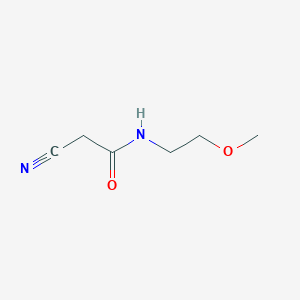

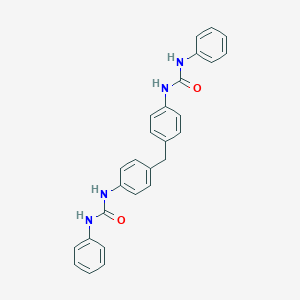

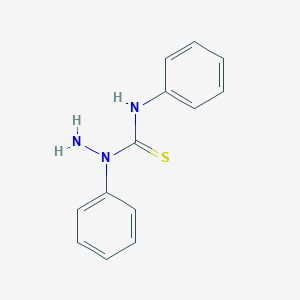

“1-Amino-1,3-diphenylthiourea” is a chemical compound with the molecular formula C13H13N3S . It is a type of thiourea, which are organosulfur compounds that play a significant role in various fields such as pharmaceutical and synthetic chemistry .

Synthesis Analysis

The synthesis of symmetric thioureas, like “1-Amino-1,3-diphenylthiourea”, involves the reaction of amines with phenyl chlorothionoformate in water . This method yields symmetrical thioureas or heterocyclic thiones in good to excellent yields . Another method involves the reaction of various anilines with CS2 .

Molecular Structure Analysis

The molecular structure of “1-Amino-1,3-diphenylthiourea” consists of a thiourea core, which is a sulfur atom double-bonded to a carbon atom, with two phenyl groups and an amino group attached to the carbon atom .

Chemical Reactions Analysis

Thioureas are generally prepared by the reaction of amines with thiophosgene or its less toxic substitutes, reaction of amines with isothiocyanates, and reaction of primary amines with carbon disulfide at high temperature or in the presence of a catalyst .

Aplicaciones Científicas De Investigación

Synthesis of Symmetrical Thioureas and Heterocyclic Thiones

Specific Scientific Field

Organic Chemistry

Summary of the Application

1-Amino-1,3-diphenylthiourea is used in the synthesis of symmetrical thioureas and heterocyclic thiones. These compounds have wide applications in pharmaceutical and synthetic chemistry as well as other fields .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of amines with phenyl chlorothionoformate in water. This affords the symmetrical thioureas or heterocyclic thiones in good to excellent yields. Various amines including aromatic, aliphatic and chiral amines can survive the reaction conditions .

Results or Outcomes

The major advantages of this protocol include mild conditions, simple work-up, high yields, and the use of water as a solvent .

Pharmacological Evaluation of Thiourea Derivatives

Specific Scientific Field

Pharmacology

Summary of the Application

Thioureas and their derivatives, including 1-Amino-1,3-diphenylthiourea, have potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory and antimicrobial activities. They also serve as useful building blocks for the synthesis of heterocycles .

Methods of Application or Experimental Procedures

Symmetric thiourea derivatives are synthesized by the reaction of various anilines with CS2. The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Results or Outcomes

The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes used in this study .

Synthesis of Non-Ionic Surfactants

Specific Scientific Field

Chemical Engineering

Summary of the Application

1-Amino-1,3-diphenylthiourea is used in the synthesis of novel thiourea-based non-ionic surfactants .

Methods of Application or Experimental Procedures

The surfactants are synthesized from carbonyl chlorides, potassium thiocyanate, and amines in high yield .

Results or Outcomes

Three novel thiourea-based non-ionic surfactants were synthesized in high yield .

Organic Transformations

Summary of the Application

The reactivity of acyl thiourea derivatives, including 1-Amino-1,3-diphenylthiourea, has presented various organic transformations into other demanding scaffolds. This is an attractive strategy for synthetic chemists to access heterocyclic cores .

Methods of Application or Experimental Procedures

The organic transformations involve the reaction of acyl thiourea derivatives with various reagents under specific conditions .

Results or Outcomes

The organic transformations of acyl thiourea derivatives have led to the synthesis of various heterocyclic cores .

Ion Sensors and Transition Metal Extractors

Summary of the Application

1-Amino-1,3-diphenylthiourea and its derivatives have multiple binding sites that make them flexible ligands for complexation with transition metals. They occupy a distinct position in coordination chemistry and are applied as ion sensors and transition metal extractors .

Methods of Application or Experimental Procedures

The ion sensing and metal extraction properties of 1-Amino-1,3-diphenylthiourea are explored through various experimental procedures involving the interaction of the compound with different ions and transition metals .

Results or Outcomes

1-Amino-1,3-diphenylthiourea has shown promising results as an ion sensor and a transition metal extractor .

Pharmaceuticals

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

1-Amino-1,3-diphenylthiourea and its derivatives have emerged as attractive candidates in various fields such as pharmaceuticals. They have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .

Methods of Application or Experimental Procedures

The pharmaceutical applications of 1-Amino-1,3-diphenylthiourea are explored through various experimental procedures involving the synthesis and testing of the compound and its derivatives .

Results or Outcomes

1-Amino-1,3-diphenylthiourea and its derivatives have shown promising results in various pharmaceutical applications .

Synthesis of 1,3,4-Thiadiazole Derivatives

Summary of the Application

1-Amino-1,3-diphenylthiourea is used in the synthesis of 1,3,4-thiadiazole derivatives, which have shown promising antimicrobial properties .

Methods of Application or Experimental Procedures

The synthesis involves the treatment of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Results or Outcomes

The newly synthesized 1,3,4-thiadiazole derivatives were fully characterized and showed promising antimicrobial activity .

Ion Sensors and Corrosion Inhibitors

Summary of the Application

1-Amino-1,3-diphenylthiourea and its derivatives have multiple binding sites that make them flexible ligands for complexation with transition metals. They are applied as ion sensors and corrosion inhibitors .

Methods of Application or Experimental Procedures

The ion sensing and corrosion inhibition properties of 1-Amino-1,3-diphenylthiourea are explored through various experimental procedures involving the interaction of the compound with different ions and transition metals .

Results or Outcomes

1-Amino-1,3-diphenylthiourea has shown promising results as an ion sensor and a corrosion inhibitor .

Antitumor Agents

Summary of the Application

1-Amino-1,3-diphenylthiourea and its derivatives have demonstrated varied biological activities, such as antitumor .

Results or Outcomes

1-Amino-1,3-diphenylthiourea and its derivatives have shown promising results in various pharmaceutical applications, including as antitumor agents .

Safety And Hazards

Direcciones Futuras

Peptide drug development, which includes compounds like “1-Amino-1,3-diphenylthiourea”, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The future of therapeutic peptides holds promise, but also presents challenges that need to be addressed .

Propiedades

IUPAC Name |

1-amino-1,3-diphenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-16(12-9-5-2-6-10-12)13(17)15-11-7-3-1-4-8-11/h1-10H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONMUKAPQSLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418667 | |

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1,3-diphenylthiourea | |

CAS RN |

13207-47-1 | |

| Record name | N,1-Diphenylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13207-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.